molecular formula C6H7NOS B3361566 2(1H)-Pyridinethione, 5-(hydroxymethyl)- CAS No. 922517-04-2

2(1H)-Pyridinethione, 5-(hydroxymethyl)-

Cat. No. B3361566
CAS RN: 922517-04-2
M. Wt: 141.19 g/mol
InChI Key: MMNRCFRADYEPKJ-UHFFFAOYSA-N
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Description

“2(1H)-Pyridinethione, 5-(hydroxymethyl)-” is a chemical compound that is a derivative of pyridinethione. It is also known as 5-(hydroxymethyl) pyridin-2 (1H)-one . This compound is a nucleobase analogue that is cytosine in which the hydrogen at position 5 is replaced by a hydroxymethyl group .


Synthesis Analysis

The synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) has been presented in a study . The synthesis involved the use of complementary analytical techniques to evaluate its coordination ability towards Fe3+. The study also highlighted the tautomeric changes of P1 as a function of pH and their influence on the coordinating ability of P1 towards Fe3+ .


Molecular Structure Analysis

The molecular structure of “2(1H)-Pyridinethione, 5-(hydroxymethyl)-” can be analyzed using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments . These techniques can help investigate the molecular structure, morphology, and growth mechanism of the compound.


Chemical Reactions Analysis

The compound has been studied for its reactivity in various chemical reactions. For instance, one reaction of special interest is the carboligation of 5-HMF into C12 compounds, including 5,5’-bis(hydroxymethyl)furoin (DHMF) and its subsequent oxidation to 5,5’-bis(hydroxymethyl)furil (BHMF), due to their potential applications as building blocks for polymers and hydrocarbon fuels .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2(1H)-Pyridinethione, 5-(hydroxymethyl)-” can be analyzed based on its molecular formula and weight. For example, a similar compound, 5-(benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one, has a molecular weight of 245.28 g/mol .

Mechanism of Action

While the specific mechanism of action for “2(1H)-Pyridinethione, 5-(hydroxymethyl)-” is not explicitly mentioned in the search results, similar compounds have been studied for their mechanisms of action. For example, Zalcitabine, a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1), is converted to its active metabolite, dideoxycytidine 5’-triphosphate (ddCTP), by the sequential action of cellular enzymes .

Safety and Hazards

The safety data sheet for a similar compound, 5-(benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one, indicates that it is combustible and can develop hazardous combustion gases or vapors in the event of a fire . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid prolonged or repeated exposure .

Future Directions

Future research could focus on the potential applications of “2(1H)-Pyridinethione, 5-(hydroxymethyl)-” in various fields. For instance, biorefinery processes have been extensively investigated for furan-based compounds, which offer numerous possibilities for upgrading to a range of chemical, material, and fuel products .

properties

IUPAC Name

5-(hydroxymethyl)-1H-pyridine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c8-4-5-1-2-6(9)7-3-5/h1-3,8H,4H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNRCFRADYEPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20580091
Record name 5-(Hydroxymethyl)pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

922517-04-2
Record name 5-(Hydroxymethyl)pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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